2-Fluoro-5-[4-(piperidine-1-carbonyl)phenyl]benzoic acid
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Overview
Description
2-Fluoro-5-[4-(piperidine-1-carbonyl)phenyl]benzoic acid is an organic compound with the molecular formula C19H18FNO3 It is a derivative of benzoic acid, featuring a fluorine atom and a piperidine-1-carbonyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-[4-(piperidine-1-carbonyl)phenyl]benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 2-fluorobenzoic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas.
Acylation: The amine group is acylated with piperidine-1-carbonyl chloride to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction of the carbonyl group can yield corresponding alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as potassium carbonate (K2CO3).
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
2-Fluoro-5-[4-(piperidine-1-carbonyl)phenyl]benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structural features make it useful in the development of advanced materials, such as polymers and liquid crystals.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-[4-(piperidine-1-carbonyl)phenyl]benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with target proteins. The piperidine-1-carbonyl group can also influence the compound’s pharmacokinetic properties, such as solubility and metabolic stability.
Comparison with Similar Compounds
- 2-Fluoro-5-[4-(morpholine-1-carbonyl)phenyl]benzoic acid
- 2-Fluoro-5-[4-(pyrrolidine-1-carbonyl)phenyl]benzoic acid
- 2-Fluoro-5-[4-(azepane-1-carbonyl)phenyl]benzoic acid
Comparison:
- Structural Differences : The primary difference lies in the substituent on the phenyl ring (piperidine, morpholine, pyrrolidine, azepane).
- Chemical Properties : These structural variations can lead to differences in chemical reactivity, solubility, and stability.
- Biological Activity : The presence of different substituents can affect the compound’s interaction with biological targets, leading to variations in pharmacological activity and therapeutic potential.
2-Fluoro-5-[4-(piperidine-1-carbonyl)phenyl]benzoic acid stands out due to its unique combination of a fluorine atom and a piperidine-1-carbonyl group, which can enhance its binding affinity and selectivity in medicinal applications.
Properties
IUPAC Name |
2-fluoro-5-[4-(piperidine-1-carbonyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO3/c20-17-9-8-15(12-16(17)19(23)24)13-4-6-14(7-5-13)18(22)21-10-2-1-3-11-21/h4-9,12H,1-3,10-11H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWROGUMXRDWJBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20692289 |
Source
|
Record name | 4-Fluoro-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20692289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261969-45-2 |
Source
|
Record name | 4-Fluoro-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20692289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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